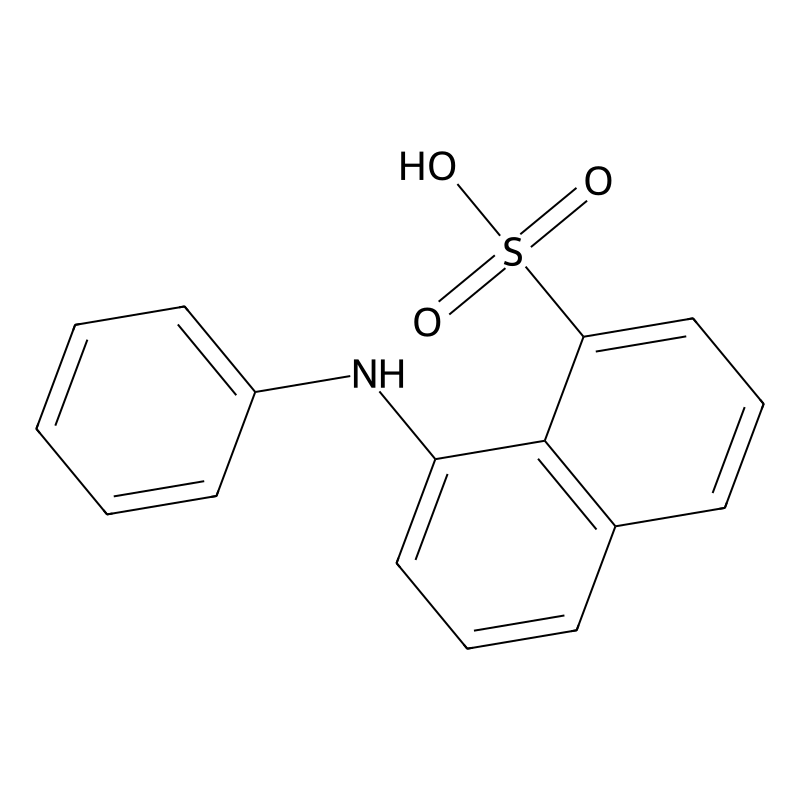

8-Anilino-1-naphthalenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Probe

8-Anilino-1-naphthalenesulfonic acid (8-ANS) is a small molecule commonly used as a fluorescent probe in various scientific research applications [, , ]. Its fluorescence properties, particularly its sensitivity to the surrounding environment, make it a valuable tool for studying various biological processes.

- Protein binding: 8-ANS exhibits weak fluorescence in water but becomes significantly more fluorescent when bound to hydrophobic regions of proteins [, ]. This property allows researchers to investigate protein conformation, folding, and interactions with other molecules [, ].

- Membrane fluidity: 8-ANS can also be used to assess the fluidity of biological membranes. In less fluid membranes, 8-ANS has greater freedom to move and exhibits higher fluorescence intensity [].

Other Applications

Beyond its use as a fluorescent probe, 8-Anilino-1-naphthalenesulfonic acid has applications in other scientific research areas:

- pH indicator: 8-ANS exhibits slight changes in its fluorescence spectrum depending on the surrounding pH []. This property allows for its use as a pH indicator in specific applications.

- Synthesis of other compounds: 8-Anilino-1-naphthalenesulfonic acid can serve as a starting material for the synthesis of other organic compounds [].

8-Anilino-1-naphthalenesulfonic acid is an organic compound characterized by the presence of both a sulfonic acid and an amine group. Its molecular formula is with a molecular weight of approximately 299.34 g/mol. This compound, also known as 1-anilino-8-naphthalenesulfonate, serves primarily as a fluorescent molecular probe due to its unique spectral properties. It exhibits weak fluorescence in water but shows enhanced fluorescence in less polar solvents and when bound to proteins with hydrophobic regions .

ANS is primarily used as a fluorescent probe to study the structure and dynamics of proteins. In an aqueous environment, ANS exhibits weak fluorescence. However, when it binds to hydrophobic regions exposed on the surface of proteins, its fluorescence intensity increases significantly [, ]. This phenomenon allows researchers to monitor conformational changes in proteins upon ligand binding or under different environmental conditions. The extent of fluorescence change reflects the degree of exposure of hydrophobic regions within the protein [].

- Skin and eye irritation: Direct contact with ANS may cause irritation. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, safety glasses, and protective clothing.

- Dust inhalation: Inhalation of ANS dust may irritate the respiratory tract. Use a fume hood when working with the compound in powder form.

The synthesis of 8-anilino-1-naphthalenesulfonic acid typically involves the Ullmann coupling reaction, where 8-chloro-1-naphthalenesulfonic acid reacts with aniline under specific conditions. The optimal reaction conditions include the use of elemental copper as a catalyst, with yields reported to be around 63% under microwave-assisted heating at 100 °C in a sodium phosphate buffer . The reaction can be summarized as follows:

8-Anilino-1-naphthalenesulfonic acid is widely utilized in biological studies due to its ability to bind to hydrophobic pockets of proteins. This binding alters its fluorescence properties, making it a valuable tool for investigating conformational changes in proteins induced by ligand binding. For example, it can be used to study the interaction of fatty acids with fatty acid-binding proteins, providing insights into protein structure and dynamics .

The primary synthesis method for 8-anilino-1-naphthalenesulfonic acid involves the Ullmann coupling reaction. Recent advancements have improved this method by utilizing microwave-assisted techniques, which enhance yield and reduce reaction time. The best results are achieved by combining 8-chloro-1-naphthalenesulfonic acid with aniline in the presence of copper catalysts, particularly under controlled pH conditions .

This compound has several applications, primarily in biochemistry and molecular biology:

- Fluorescent Probe: Used to identify hydrophobic sites on proteins.

- Protein Folding Studies: Helps in understanding the intermediate states during protein folding/unfolding processes.

- Ligand Binding Studies: Assists in analyzing the binding affinities of ligands to their respective proteins .

Interaction studies involving 8-anilino-1-naphthalenesulfonic acid often focus on its binding affinity to various proteins. For instance, it binds effectively to intestinal fatty acid-binding protein with a dissociation constant () of approximately 9.7 μM at 24.5 °C. Such studies are crucial for elucidating the mechanisms of ligand-protein interactions and understanding the role of hydrophobic regions in protein function .

Several compounds share structural similarities with 8-anilino-1-naphthalenesulfonic acid, each possessing unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Naphthalene-1-sulfonic acid | Simple naphthalene core | Less fluorescent; used primarily as a dye |

| Aniline | Amino group attached directly to benzene | Basic amine; not fluorescent |

| Fluorescein | Contains multiple hydroxyl groups | Strong fluorescence; used extensively in biological imaging |

| Bodipy dyes | Boron-dipyrromethene core | High photostability; versatile in various imaging applications |

The uniqueness of 8-anilino-1-naphthalenesulfonic acid lies in its specific ability to bind to hydrophobic sites on proteins while exhibiting significant changes in fluorescence upon binding, making it particularly useful for studying protein dynamics and interactions .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

18108-68-4 (magnesium [2:1])

28836-03-5 (mono-ammonium)

GHS Hazard Statements

H302 (78.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (21.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

FDA Medication Guides

Pancrelipase (Amylase;Lipase;Protease)

CAPSULE, DELAYED RELEASE;ORAL

ABBVIE

03/20/2020

Pancreaze

VIVUS INC

04/26/2021

Pertzye

DIGESTIVE CARE INC

Viokace

TABLET;ORAL

VIOKACE

Zenpep

ZENPEP

General Manufacturing Information

Dates

A novel function of Mycobacterium tuberculosis chaperonin paralog GroEL1 in copper homeostasis

Mohammed Yousuf Ansari, Sakshi D Batra, Hina Ojha, Kanika Dhiman, Ashish Ganguly, Jaya S Tyagi, Shekhar C MandePMID: 32808291 DOI: 10.1002/1873-3468.13906

Abstract

Among the two GroEL paralogs in Mycobacterium tuberculosis, GroEL1 and GroEL2, GroEL1 has a characteristic histidine-rich C terminus. Since histidine richness is likely to be involved in metal binding, we attempted to decipher the role of GroEL1 in chelating metals and the consequence on M. tuberculosis physiology. Isothermal titration calorimetry showed that GroEL1 binds copper and other metals. Mycobacterial viability assay, redox balance, and DNA protection assay concluded that GroEL1 protects from copper stress in vitro. Solution X-ray scattering and constrained modeling of GroEL1 -/+ copper ions showed reorientation of the apical domain as seen in functional assembly. We conclude that the duplication of chaperonin genes in M. tuberculosis might have led to their evolutionary divergence and consequent functional divergence of chaperonins.ANS Interacts with the Ca

Valentín De la Cruz-Torres, Yolanda Cataño, Montserrat Olivo-Rodríguez, José G SampedroPMID: 32146650 DOI: 10.1007/s10895-020-02518-x

Abstract

The binding of 8-anilino-1-naphthalene sulfonate (ANS) to the nucleotide binding domain (N-domain) of the sarcoplasmic reticulum Ca-ATPase (SERCA) was studied. Molecular docking predicted two ANS binding modes (BMI and BMII) in the nucleotide binding site. The molecular interaction was confirmed as the fluorescence intensity of ANS was dramatically increased when in the presence of an engineered recombinant N-domain. Molecular dynamics simulation showed BMI (which occupies the ATP binding site) as the mode that is stable in solution. The above was confirmed by the absence of ANS fluorescence in the presence of a fluorescein isothiocyanate (FITC)-labeled N-domain. Further, the labeling of the N-domain with FITC was hindered by the presence of ANS, i.e., ANS was bound to the ATP binding site. Importantly, ANS displayed a higher affinity than ATP. In addition, ANS binding led to quenching the N-domain intrinsic fluorescence displaying a FRET pattern, which suggested the existence of a Trp-ANS FRET couple. Nonetheless, the chemical modification of the sole Trp residue with N-bromosuccinimide (NBS) discarded the existence of FRET and instead indicated structural rearrangements in the nucleotide binding site during ANS binding. Finally, Ca

-ATPase kinetics in the presence of ANS showed a partial mixed-type inhibition. The Dixon plot showed the ANS-Ca

-ATPase complex as catalytically active, hence supporting the existence of a functional dimeric Ca

-ATPase in sarcoplasmic reticulum vesicles. ANS may be used as a molecular platform for the development of more effective inhibitors of Ca

-ATPase and appears to be a new fluorescent probe for the nucleotide binding site. Graphical Abstract Molecular docking of ANS to the nucleotide binding site of Ca

-ATPase. ANS fluorescence increase reveals molecular interaction.

The substrate of the glucose-6-phosphate dehydrogenase of Pseudomonas aeruginosa provides structural stability

Edaena Benítez-Rangel, Annia Rodríguez-Hernández, Roberto Velasco-GarcíaPMID: 31760039 DOI: 10.1016/j.bbapap.2019.140331

Abstract

In general, eukaryotic glucose-6-phosphate dehydrogenases (G6PDHs) are structurally stabilized by NADP. Here we show by spectrofluorometric analysis, thermal and urea denaturation, and trypsin proteolysis, that a different mechanism stabilizes the enzyme from Pseudomonas aeruginosa (PaG6PDH) (EC 1.1.1.363). The spectrofluorometric analysis of the emission of 8-anilino-1-naphthalenesulfonic acid (ANS) indicates that this stabilization is the result of a structural change in the enzyme caused by G6P. The similarity between the K

values determined for the PaG6PDH-G6P complex (78.0 ± 7.9 μM) and the K

values determined for G6P (57.9 ± 2.5 and 104.5 ± 9.3 μM in the NADP

- and NAD

-dependent reactions, respectively) suggests that the structural changes are the result of G6P binding to the active site of PaG6PDH. Modeling of PaG6PDH indicated the residues that potentially bind the ligand. These results and a phylogenetic analysis of the amino acid sequences of forty-four G6PDHs, suggest that the stabilization observed for PaG6PDH could be a characteristic that distinguishes this and other G6PDHs that use NAD

and NADP

from those that use NADP

only or preferentially, such as those found in eukaryotes. This characteristic could be related to the metabolic roles these enzymes play in the organisms to which they belong.

Nanoparticle Tracking Analysis of β-Casein Nanocarriers

Hikmat Masri, Jared K RaynesPMID: 31612448 DOI: 10.1007/978-1-4939-9869-2_16

Abstract

Nanoparticle tracking analysis is an excellent tool for the characterization of mono- and polydisperse nanoparticle systems within the 10-2000 nm size range. The suitability of this technique relies on its ability to track all particles in solution simultaneously based on their Brownian motion giving an accurate size distribution. The tracked rate of particle movement is related to the particle's hydrodynamic radius using the Stokes-Einstein equation for determining the size distribution. Here we describe the characterization β-casein nanocarriers encapsulating a model hydrophobic compound, 8-anilino-1-naphthalenesulfonic acid, and the natural bioactive curcumin using the Malvern NanoSight NS300. Utilizing both normal light scattering and fluorescent modes of the NS300 enabled the differentiation of particles that had encapsulated the two fluorescent molecules and provided an accurate size distribution of the nanocarriers.A new modulated crystal structure of the ANS complex of the St John's wort Hyp-1 protein with 36 protein molecules in the asymmetric unit of the supercell

Joanna Smietanska, Joanna Sliwiak, Miroslaw Gilski, Zbigniew Dauter, Radoslaw Strzalka, Janusz Wolny, Mariusz JaskolskiPMID: 32627738 DOI: 10.1107/S2059798320006841

Abstract

Superstructure modulation, with violation of the strict short-range periodic order of consecutive crystal unit cells, is well known in small-molecule crystallography but is rarely reported for macromolecular crystals. To date, one modulated macromolecular crystal structure has been successfully determined and refined for a pathogenesis-related class 10 protein from Hypericum perforatum (Hyp-1) crystallized as a complex with 8-anilinonaphthalene-1-sulfonate (ANS) [Sliwiak et al. (2015), Acta Cryst. D71, 829-843]. The commensurate modulation in that case was interpreted in a supercell with sevenfold expansion along c. When crystallized in the additional presence of melatonin, the Hyp-1-ANS complex formed crystals with a different pattern of structure modulation, in which the supercell shows a ninefold expansion of c, manifested in the diffraction pattern by a wave of reflection-intensity modulation with crests at l = 9n and l = 9n ± 4. Despite complicated tetartohedral twinning, the structure has been successfully determined and refined to 2.3 Å resolution using a description in a ninefold-expanded supercell, with 36 independent Hyp-1 chains and 156 ANS ligands populating the three internal (95 ligands) and five interstitial (61 ligands) binding sites. The commensurate superstructures and ligand-binding sites of the two crystal structures are compared, with a discussion of the effect of melatonin on the co-crystallization process.Effects of Single and Double Mutants in Human Glucose-6-Phosphate Dehydrogenase Variants Present in the Mexican Population: Biochemical and Structural Analysis

Víctor Martínez-Rosas, Merit Valeria Juárez-Cruz, Edson Jiovany Ramírez-Nava, Beatriz Hernández-Ochoa, Laura Morales-Luna, Abigail González-Valdez, Hugo Serrano-Posada, Noemí Cárdenas-Rodríguez, Paulina Ortiz-Ramírez, Sara Centeno-Leija, Roberto Arreguin-Espinosa, Miguel Cuevas-Cruz, Daniel Ortega-Cuellar, Verónica Pérez de la Cruz, Luz María Rocha-Ramírez, Edgar Sierra-Palacios, Rosa Angélica Castillo-Rodríguez, Isabel Baeza-Ramírez, Jaime Marcial-Quino, Saúl Gómez-ManzoPMID: 32326520 DOI: 10.3390/ijms21082732

Abstract

Glucose-6-phosphate dehydrogenase (G6PD) deficiency is the most frequent human enzymopathy, affecting over 400 million people globally. Worldwide, 217 mutations have been reported at the genetic level, and only 19 have been found in Mexico. The objective of this work was to contribute to the knowledge of the function and structure of three single natural variants (G6PD A+, G6PD San Luis Potosi, and G6PD Guadalajara) and a double mutant (G6PD Mount Sinai), each localized in a different region of the three-dimensional (3D) structure. In the functional characterization of the mutants, we observed a decrease in specific activity, protein expression and purification, catalytic efficiency, and substrate affinity in comparison with wild-type (WT) G6PD. Moreover, the analysis of the effect of all mutations on the structural stability showed that its presence increases denaturation and lability with temperature and it is more sensible to trypsin digestion protease and guanidine hydrochloride compared with WT G6PD. This could be explained by accelerated degradation of the variant enzymes due to reduced stability of the protein, as is shown in patients with G6PD deficiency.Revisiting the Rate-Limiting Step of the ANS-Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity

Chikashi Ota, Shun-Ichi Tanaka, Kazufumi TakanoPMID: 33466888 DOI: 10.3390/molecules26020420

Abstract

8-Anilino-1-naphthalenesulfonic acid (ANS) is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments, and also as a microenvironment probe because of its unique ability to exhibit peak shift and intensity change depending on the surrounding solvent environment. The difference in fluorescence can not only be caused by the microenvironment but can also be affected by the binding affinity, which is represented by the binding constant (). However, the overall binding process considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined. In this study, to reveal the rate-limiting step of the ANS-protein binding process, protein concentration-dependent measurements of the ANS fluorescence of lysozyme and bovine serum albumin were performed, and the binding constants were analyzed. The results suggest that the main factor of the binding process is the microenvironment at the binding site, which restricts the attached ANS molecule, rather than the attractive diffusion-limited association. The molecular mechanism of ANS-protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective.

Single-Point Mutation Near Active Center Increases Substrate Affinity of Alginate Lyase AlgL-CD

Xinqi Xu, Deyang Zeng, Dongyan Wu, Juan LinPMID: 33484450 DOI: 10.1007/s12010-021-03507-x

Abstract

Alginate lyases have been widely used for the preparation of bioactive alginate oligosaccharides. An alginate lyase AlgL-CD was rationally designed by introducing alkaline amino acid residues near active center to increase activity. One of its mutants E226K presented much higher activity than wild-type AlgL-CD. Substrate affinity of E226K increased 10 folds as the Kvalues indicated. The spectra of intrinsic emission fluorescence and circular dichroism of E226K suggested the whole enzyme turned to be more flexible. The 8-anilino-1-naphthalenesulfonate (ANS)-binding assay showed that the hydrophobic active center of E226K was more available to ligand. Molecular dynamic analysis of the enzyme-substrate complex showed that lid loops of the active center in E226K turned to be more opened up, which might contribute to the increase of substrate-binding affinity. Meanwhile, the catalytic residue of E226K was closer to the hydrogen donor C5 atom of the substrate to increase catalysis rate. The final degradation products of alginate by E226K were determined to be identical with that of AlgL-CD. This study provides guidance for improving enzymatic preparation efficiency of bioactive alginate oligosaccharides.

Cooperativity Between Orthosteric Inhibitors and Allosteric Inhibitor 8-Anilino-1-Naphthalene Sulfonic Acid (ANS) in Cyclin-Dependent Kinase 2

Erik B Faber, Defeng Tian, David Burban, Nicholas M Levinson, Jon E Hawkinson, Gunda I GeorgPMID: 32433863 DOI: 10.1021/acschembio.0c00169

Abstract

While kinases have been attractive targets to combat many diseases, including cancer, selective kinase inhibition has been challenging, because of the high degree of structural homology in the active site, where many kinase inhibitors bind. We have previously discovered that 8-anilino-1-naphthalene sulfonic acid (ANS) binds an allosteric pocket in cyclin-dependent kinase 2 (Cdk2). Here, we detail the positive cooperativity between ANS and orthosteric Cdk2 inhibitors dinaciclib and roscovitine, which increase the affinity of ANS toward Cdk2 5-fold to 10-fold, and the relatively noncooperative effects of ATP. We observe these effects using a fluorescent binding assay and heteronuclear single quantum correlation nuclear magnetic resonance (HSQC NMR), where we noticed a shift from fast exchange to slow exchange upon ANS titration in the presence of roscovitine but not with an ATP mimic. The discovery of cooperative relationships between orthosteric and allosteric kinase inhibitors could further the development of selective kinase inhibitors in general.Post-translational acylation controls the folding and functions of the CyaA RTX toxin

Darragh P O'Brien, Sara E Cannella, Alexis Voegele, Dorothée Raoux-Barbot, Marilyne Davi, Thibaut Douché, Mariette Matondo, Sébastien Brier, Daniel Ladant, Alexandre ChenalPMID: 31226003 DOI: 10.1096/fj.201802442RR

Abstract

The adenylate cyclase (CyaA) toxin is a major virulence factor of, the causative agent of whooping cough. CyaA is synthetized as a pro-toxin, pro-CyaA, and converted into its cytotoxic form upon acylation of two lysines. After secretion, CyaA invades eukaryotic cells and produces cAMP, leading to host defense subversion. To gain further insights into the effect of acylation, we compared the functional and structural properties of pro-CyaA and CyaA proteins. HDX-MS results show that the refolding process of both proteins upon progressive urea removal is initiated by calcium binding to the C-terminal RTX domain. We further identified a critical hydrophobic segment, distal from the acylation region, that folds at higher urea concentration in CyaA than in pro-CyaA. Once refolded into monomers, CyaA is more compact and stable than pro-CyaA, due to a complex set of interactions between domains. Our HDX-MS data provide direct evidence that the presence of acyl chains in CyaA induces a significant stabilization of the apolar segments of the hydrophobic domain and of most of the acylation region. We propose a refolding model dependent on calcium and driven by local and distal acylation-dependent interactions within CyaA. Therefore, CyaA acylation is not only critical for cell intoxication, but also for protein refolding into its active conformation. Our data shed light on the complex relationship between post-translational modifications, structural disorder and protein folding. Coupling calcium-binding and acylation-driven folding is likely pertinent for other repeat-in-toxin cytolysins produced by many Gram-negative bacterial pathogens.-O'Brien, D. P., Cannella, S. E., Voegele, A., Raoux-Barbot, D., Davi, M., Douché, T., Matondo, M., Brier, S., Ladant, D., Chenal, A. Post-translational acylation controls the folding and functions of the CyaA RTX toxin.